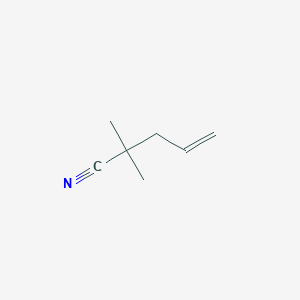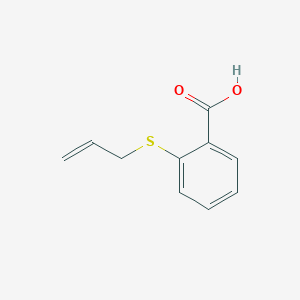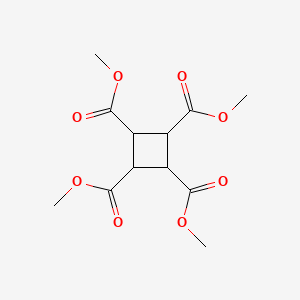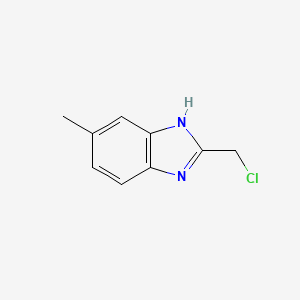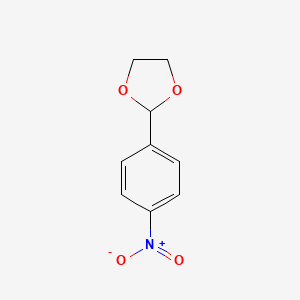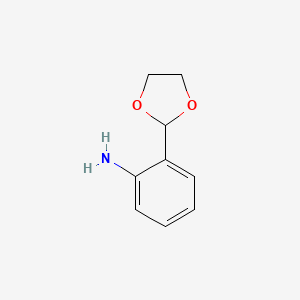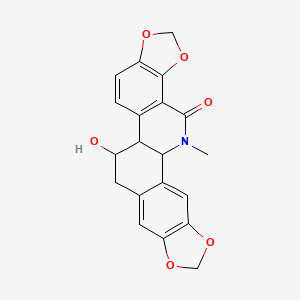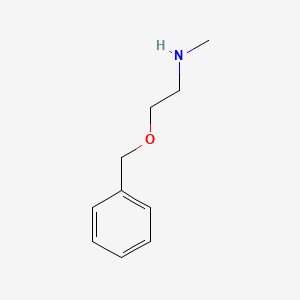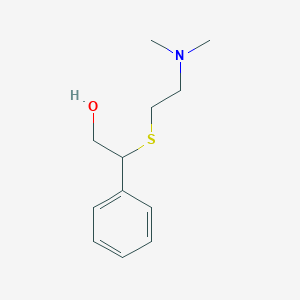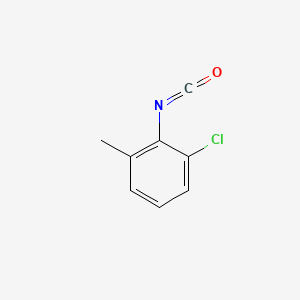
1-甲基吲哚-3-羧酸
概述
描述
1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Synthesis Analysis
The synthesis of 1-Methylindole-3-carboxylic acid involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . A synthesis method of granisetron drug intermediate 1-methylindole-3-carboxylic acid has also been reported .Molecular Structure Analysis
The molecular formula of 1-Methylindole-3-carboxylic acid is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
1-Methylindole-3-carboxylic acid is used as a reactant for the preparation of various compounds. It is used in the preparation of bisindolyl pyrimidinones analogs of PKC inhibitor LY333531 and (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors .科学研究应用
Herbicidal Activity
1-Methylindole-3-carboxylic acid derivatives have been studied for their potential as herbicidal agents . These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation . The derivatives have shown good-to-excellent inhibition effects on the roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
EphB3 Receptor Tyrosine Kinase Inhibitors
This compound can be used as a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer.
P2X7 Receptor Antagonists
1-Methylindole-3-carboxylic acid is also used as a reactant for the preparation of pyrazolodiazepine derivatives , which act as human P2X7 receptor antagonists . The P2X7 receptor plays a crucial role in inflammation and immunity, and its antagonists can be used in the treatment of inflammatory diseases.
Urotensin II Receptor Agonists
This compound is used in the synthesis of nonpeptidic urotensin II receptor agonists . Urotensin II is a potent vasoconstrictor, and its receptor is implicated in cardiovascular diseases.
5-HT4 Receptor Ligands
1-Methylindole-3-carboxylic acid is used in the preparation of pyrrolizidine esters, amides, and ureas , which act as 5-HT4 receptor ligands . The 5-HT4 receptor is a serotonin receptor, and its ligands have potential applications in the treatment of gastrointestinal disorders.
Synthesis of Alkaloids
Indole derivatives, including 1-Methylindole-3-carboxylic acid, are prevalent moieties present in selected alkaloids . Alkaloids have a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCLXXJIQTXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357533 | |
| Record name | 1-Methylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindole-3-carboxylic acid | |
CAS RN |
32387-21-6 | |
| Record name | 1-Methylindole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 1-methylindole-3-carboxylic acid undergoes?
A1: 1-Methylindole-3-carboxylic acid serves as a versatile building block in organic synthesis. Research shows it participates in a variety of reactions including:
- [4+3]-Annulation: This reaction with substituted propargyl alcohols leads to the formation of lactams, but intriguingly, it also involves a carboxamide group migration from the indole-3-position to the indole-2-position. []
- Decarboxylative Cyclization: Under Lewis or Brønsted acid catalysis, it undergoes decarboxylative cyclization with substituted propargyl alcohols to yield 3,4-dihydrocyclopentaindoles. Interestingly, this reaction also demonstrates a 3- to 2-carboxylate migration. []
- Formation of Fused Isocoumarins: It can react with alkynes in the presence of a ruthenium(II) catalyst to form pyrrole- and indole-fused isocoumarins. This reaction, which can be performed in both DMF and water, involves carboxylate coordination, C-H bond activation, and alkyne insertion. []
Q2: Can you tell me about the structure of 1-Methylindole-3-carboxylic acid and its characterization data?
A: 1-Methylindole-3-carboxylic acid (C10H9NO2) has a molecular weight of 175.18 g/mol. The molecule itself is planar and sits on a mirror plane within its crystal structure. [] This crystal structure is stabilized by three types of intermolecular C—H...O hydrogen bonds, forming sheets in the ab plane, which then interact via C—H...π stacking. []
Q3: Are there any computational studies on 1-Methylindole-3-carboxylic acid and its derivatives?
A: Yes, computational studies at the G3(MP2) level have been performed to determine the standard gas-phase enthalpy of formation for 1-methylindole-3-carboxylic acid and its isomers. These studies provide valuable thermodynamic data and offer insights into the energetic effects associated with structural modifications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


